molecular formula C35H19N7Na4O12S4 B13809691 Benzenesulfonic acid, 4,4',4'',4'''-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt CAS No. 59895-79-3

Benzenesulfonic acid, 4,4',4'',4'''-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt

Cat. No.: B13809691
CAS No.: 59895-79-3
M. Wt: 949.8 g/mol
InChI Key: ALGXFKWNZFUOCI-UHFFFAOYSA-J
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Description

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt is a complex organosulfur compound. It is characterized by the presence of multiple benzenesulfonic acid groups attached to a central pyridine and triazine structure. This compound is known for its high solubility in water and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired sulfonic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes where benzene derivatives are treated with sulfuric acid in reactors designed to handle high temperatures and corrosive materials. The resulting product is then neutralized with sodium hydroxide to form the tetrasodium salt .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted aromatic compounds .

Scientific Research Applications

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes .

Properties

CAS No.

59895-79-3

Molecular Formula

C35H19N7Na4O12S4

Molecular Weight

949.8 g/mol

IUPAC Name

tetrasodium;4-[3-[2-[5,6-bis(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-4-yl]-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate

InChI

InChI=1S/C35H23N7O12S4.4Na/c43-55(44,45)25-9-1-20(2-10-25)30-32(22-5-13-27(14-6-22)57(49,50)51)39-41-34(37-30)24-17-18-36-29(19-24)35-38-31(21-3-11-26(12-4-21)56(46,47)48)33(40-42-35)23-7-15-28(16-8-23)58(52,53)54;;;;/h1-19H,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

ALGXFKWNZFUOCI-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1C2=C(N=NC(=N2)C3=CC(=NC=C3)C4=NC(=C(N=N4)C5=CC=C(C=C5)S(=O)(=O)[O-])C6=CC=C(C=C6)S(=O)(=O)[O-])C7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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